1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-29-15-9-7-14(8-10-15)23-20(27)17-18(26)16-11-22-25(19(16)24-21(17)28)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUDGNQFURRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through the reaction of hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the parent compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby modulating cellular processes.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activities.
4-hydroxy-1-benzyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Similar structure but with variations in functional groups, leading to different reactivity and applications.
Uniqueness
The presence of both the benzyl and methoxyphenyl groups in 1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₃. Its structure includes:
- A pyrazole ring fused with a pyridine ring .
- A benzyl group and a hydroxy group , which may facilitate hydrogen bonding.
- An N-(4-methoxyphenyl) substituent that could enhance lipophilicity and biological activity.
These structural components are believed to contribute to its reactivity and interaction with biological macromolecules.
Anti-inflammatory Properties
Compounds within the pyrazolo[3,4-b]pyridine class have been noted for their anti-inflammatory effects. Research indicates that derivatives of this class can inhibit phosphodiesterases (PDEs), which play a crucial role in inflammatory pathways. The specific compound under discussion may exhibit similar properties based on its structural analogs. For instance, studies have shown that certain pyrazolo derivatives can effectively reduce inflammation in models of asthma and rheumatoid arthritis .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For example:
- A derivative exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective concentration levels for inhibiting cell growth .
The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells. Further investigation into the specific pathways affected by this compound is warranted.
Case Studies
Case Study 1: In vitro Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of various pyrazolo compounds on human cancer cell lines. The results indicated that compounds with similar structures to 1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo exhibited promising anticancer activity:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF7 | 12.50 |
| Pyrazole Derivative B | A549 | 26.00 |
| 1-Benzyl Compound | Various | TBD |
This table illustrates the comparative effectiveness of similar compounds in inhibiting cancer cell proliferation.
Case Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory effects, pyrazolo derivatives were tested for their ability to inhibit PDE activity in vitro:
| Compound Name | PDE Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound X | 70% | 10 |
| Compound Y | 65% | 20 |
| 1-Benzyl Compound | TBD | TBD |
These findings suggest that the compound may have significant therapeutic potential in treating inflammatory diseases.
The proposed mechanism for the biological activity of 1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo involves:
- Binding to Enzymes: Interaction with phosphodiesterases or other enzymes involved in inflammatory pathways.
- Induction of Apoptosis: Triggering apoptotic pathways in cancer cells through modulation of signaling cascades.
- Inhibition of Cell Proliferation: Reducing the growth rate of cancer cells by interfering with cell cycle regulation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-b]pyridine carboxamide derivatives, and how can reaction yields be optimized?
- Answer: The compound can be synthesized via cyclization reactions or multi-component approaches. For example, cyclization of intermediates using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures has been effective for analogous pyrazole derivatives . Optimization may involve adjusting solvent polarity, catalyst loading, and temperature. Additionally, Biginelli-like one-pot reactions (condensation of aldehydes, ketones, and thioureas) have been utilized for structurally related heterocycles, with yields improved by controlling stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Answer: X-ray crystallography (XRD) is essential for resolving the core pyrazolo[3,4-b]pyridine framework and substituent orientations, as demonstrated for similar derivatives (e.g., monoclinic crystal system with β = 90.37°, Z = 4) . Complementary techniques include:
- NMR : Assigning methoxy (-OCH₃) and benzyl protons via ¹H/¹³C NMR.
- IR : Identifying carbonyl (C=O) and hydroxy (-OH) stretches.
- Mass spectrometry : Confirming molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry address discrepancies in reported biological activity data for this compound?
- Answer: Contradictory bioactivity data may arise from assay conditions or conformational flexibility. Computational strategies include:
- Density Functional Theory (DFT) : Modeling tautomeric forms (e.g., keto-enol equilibria) to assess stability under physiological conditions.
- Molecular docking : Predicting binding modes to target proteins and identifying key interactions (e.g., hydrogen bonding with the methoxyphenyl group).
- MD simulations : Evaluating solvent effects on conformation .
Q. What strategies are effective for regioselective functionalization of the pyrazolo[3,4-b]pyridine core?
- Answer: Regioselectivity is influenced by:
- Electron-donating groups : The 4-methoxyphenyl substituent directs electrophilic attacks to specific positions.
- Catalyst systems : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively modify aryl groups at the 1-benzyl position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 5-carboxamide site .
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
- Answer: Key steps include:
- Substituent variation : Synthesizing analogs with modified benzyl (e.g., halogenated) or methoxyphenyl groups to assess impact on activity.
- Bioisosteric replacement : Replacing the hydroxy group with bioisosteres (e.g., fluorine) to improve metabolic stability.
- 3D-QSAR : Aligning molecular descriptors (e.g., electrostatic potentials) with activity data to identify critical pharmacophoric elements .
Q. What experimental approaches resolve contradictions in solubility and crystallinity data across studies?
- Answer: Discrepancies may arise from polymorphism or solvent choice. Mitigation strategies:
- Powder XRD : Compare diffraction patterns to identify polymorphic forms.
- Thermogravimetric analysis (TGA) : Assess solvent retention in crystal lattices.
- Hansen solubility parameters : Systematically test solvents (e.g., ethanol, DMSO) to optimize recrystallization conditions .
Methodological Considerations
Q. How can reaction path search methods accelerate the development of novel derivatives?
- Answer: Integrating computational reaction design (e.g., quantum chemical calculations) with high-throughput experimentation enables rapid optimization. For example, ICReDD’s workflow uses:
- Reaction pathway prediction : Identifying intermediates and transition states.
- Machine learning : Prioritizing reaction conditions (e.g., catalysts, solvents) based on historical data.
- Feedback loops : Iteratively refining computational models using experimental results .
Q. What analytical workflows validate purity and stability under storage conditions?
- Answer: Implement:
- HPLC-MS : Quantify impurities and degradation products.
- Stability studies : Monitor compound integrity under varying pH, temperature, and humidity.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and its impact on crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
